1,4-Diphenyl-4-methyl-1-pentyne
Description
Chemical Identity and Structural Analysis of 1,4-Diphenyl-4-methyl-1-pentyne
IUPAC Nomenclature and Systematic Classification
The IUPAC name 4-methyl-1,4-diphenyl-1-pentyne is derived from its structural configuration. The parent chain is a five-carbon alkyne (pentyne) with a triple bond between carbons 1 and 2. Substituents include:
- A phenyl group (–C₆H₅) at carbon 1.
- A second phenyl group and a methyl group (–CH₃) at carbon 4.
The systematic classification identifies the compound as a branched internal alkyne with dual aromatic substituents. Its structure is represented by the SMILES notation C#CC[C@H](C)(c1ccccc1)c2ccccc2, which explicitly denotes the triple bond (#), chiral center (@), and spatial arrangement of substituents.
Molecular Formula and Stereochemical Features
The molecular formula of this compound is C₁₈H₁₈ , calculated as follows:
- Two phenyl groups: 2 × (C₆H₅) = C₁₂H₁₀.
- Pentyne backbone: C₅H₈ (alkyne formula: CₙH₂ₙ₋₂ for n=5).
- Methyl group: CH₃.
Adjusting for substituents, the final formula accounts for the replacement of two hydrogens by phenyl groups and one hydrogen by the methyl group.
Stereochemical Configuration
The compound exhibits a chiral center at carbon 4, where the methyl and phenyl groups create a tetrahedral geometry. The stereochemistry is specified in the SMILES as [C@H], indicating an R or S configuration depending on the priority of substituents. This chirality influences the compound’s optical activity and potential enantiomeric behavior in synthetic applications.
Comparative Structural Analysis with Related Alkynyl-Aromatic Derivatives
Diphenylacetylene (C₆H₅–C≡C–C₆H₅)
Diphenylacetylene, a simpler symmetrical alkyne, lacks branching and substituent diversity. Key comparisons include:
The methyl group in this compound introduces steric effects absent in diphenylacetylene, altering reactivity in cycloaddition and polymerization reactions.
2,4-Diphenyl-4-methyl-1-pentene (C₁₈H₂₀)
This structurally related alkene shares identical substituent positions but differs in bond type (double vs. triple bond). Comparative analysis reveals:
| Property | This compound | 2,4-Diphenyl-4-methyl-1-pentene |
|---|---|---|
| Bond Type | Alkyne (C≡C) | Alkene (C=C) |
| Molecular Formula | C₁₈H₁₈ | C₁₈H₂₀ |
| Degree of Unsaturation | 2 (triple bond + rings) | 1 (double bond + rings) |
| Stability | Higher (triple bond resonance) | Lower |
The triple bond in this compound enhances thermal stability compared to its alkene counterpart, making it less prone to radical-initiated degradation.
α-Methylstyrene Dimer (C₁₈H₂₀)
While not an alkyne, this dimer shares a similar molecular weight (236.36 g/mol) and branching pattern. The absence of a triple bond limits its utility in reactions requiring sp-hybridized carbon centers, such as Sonogashira couplings.
Structure
3D Structure
Properties
CAS No. |
917878-21-8 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(2-methyl-5-phenylpent-4-yn-2-yl)benzene |
InChI |
InChI=1S/C18H18/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,15H2,1-2H3 |
InChI Key |
MQUZIRXSBSCDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-4-methyl-1-pentyne can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenyl-1-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-4-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Polymerization Processes
1,4-Diphenyl-4-methyl-1-pentyne is utilized in polymerization reactions where it acts as a monomer. Various catalysts have been explored for the polymerization of this compound, yielding polymers with different properties. For instance:
| Catalyst | Solvent | Conversion Yield (%) |
|---|---|---|
| MoCl | Toluene | 68 |
| WCl | Toluene | 73 |
| MoCl + PhSn | Toluene | 100 |
| WCl + PhSn | Cyclohexane | 100 |
These results indicate that tungsten-based catalysts generally exhibit higher activity compared to molybdenum-based catalysts during the polymerization of this compound .
Organic Synthesis
The compound is also significant in organic synthesis for creating various derivatives and complex molecules. Its structure allows it to participate in multiple reactions, including:
- Electrophilic Addition Reactions : Due to its unsaturation and electron-rich aromatic rings, it can engage in electrophilic substitution reactions.
- Synthesis of Biologically Active Compounds : It serves as a precursor for synthesizing compounds with potential biological activity. For example, it can be transformed into pyridine derivatives which are important in medicinal chemistry .
Case Study 1: Polymerization Using Metal Catalysts
In a study examining the polymerization of 4-methyl-1-pentyne (a related compound), researchers found that using metal carbonyl catalysts resulted in high conversion rates. The study highlighted the effectiveness of various solvents and cocatalysts in enhancing polymer yields. The resulting polymers showed promising mechanical properties suitable for industrial applications .
Case Study 2: Synthesis of Chiral Ligands
Another application involves using this compound in the synthesis of chiral ligands for asymmetric catalysis. The compound's ability to undergo transformations while maintaining chirality has made it valuable in developing new catalysts for enantioselective reactions .
Mechanism of Action
The mechanism of action of 1,4-diphenyl-4-methyl-1-pentyne involves its interaction with molecular targets through its alkyne and phenyl groups. The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The phenyl groups can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Diphenylacetylene (1,2-Diphenylethyne)
- Molecular Formula : C₁₄H₁₀
- Structure : Two phenyl groups attached to adjacent carbons in a two-carbon alkyne (Ph−C≡C−Ph).
- Key Differences :
- Lacks the methyl group and extended carbon chain of 1,4-Diphenyl-4-methyl-1-pentyne.
- Simpler structure reduces steric hindrance, enhancing reactivity in polymerization and catalytic cross-coupling reactions .
- Applications: Widely used as a ligand in transition-metal catalysis and a monomer in conductive polymer synthesis.
1,1-Diphenyl-4-methylpent-2-yne-1,4-diol (CAS 21452-74-4)
- Molecular Formula : C₁₈H₁₈O₂ (based on structure in ).
- Structure : Features hydroxyl (-OH) groups at positions 1 and 4, a methyl group at position 4, and an internal alkyne (C≡C) at position 2.
- Key Differences: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to the non-polar this compound. The diol functionality allows participation in esterification or etherification reactions, diverging from the alkyne-centric reactivity of the target compound .
- Applications: Potential use in specialty polymers or as a building block in pharmaceutical synthesis.
Data Table: Structural and Functional Comparison
| Property | This compound | Diphenylacetylene | 1,1-Diphenyl-4-methylpent-2-yne-1,4-diol |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₆ | C₁₄H₁₀ | C₁₈H₁₈O₂ |
| Functional Groups | Terminal alkyne, phenyl, methyl | Terminal alkyne, phenyl | Internal alkyne, diol, phenyl, methyl |
| Reactivity | Cycloaddition, Sonogashira | Polymerization, catalysis | Esterification, hydrogen bonding |
| Solubility | Low (non-polar solvents) | Low (non-polar solvents) | Moderate (polar solvents) |
| Steric Hindrance | High (due to methyl group) | Low | Moderate |
Research Findings and Hypotheses
- Thermal Stability : The extended carbon chain and methyl group in this compound may enhance thermal stability compared to diphenylacetylene, though experimental validation is needed.
- Steric Effects : The methyl substituent could hinder participation in reactions requiring planar transition states (e.g., certain [2+2] cycloadditions), contrasting with diphenylacetylene’s unhindered reactivity.
Biological Activity
1,4-Diphenyl-4-methyl-1-pentyne (C18H18) is a compound belonging to the class of alkynes that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-tumor, anti-inflammatory, and neuroprotective effects.
This compound is characterized by its unique structure which includes two phenyl groups and a terminal alkyne. Its molecular formula is C18H18, and it has a molecular weight of 234.34 g/mol. The compound's structure facilitates various chemical reactions, making it a candidate for biological activity studies.
1. Anti-Tumor Activity
Research indicates that this compound exhibits anti-tumor properties . In a study examining the effects of various alkynes on cancer cell lines, it was observed that compounds with similar structures inhibited tumor growth in vitro. The mechanisms were attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
2. Neuroprotective Effects
The neuroprotective activity of this compound has been evaluated through experiments involving corticosterone-induced apoptosis in PC12 cells. The compound demonstrated a concentration-dependent protective effect by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. Specifically, treatment with this compound resulted in increased Bcl-2 expression and decreased levels of Bax and caspase-3, suggesting its potential as a neuroprotective agent .
3. Anti-Inflammatory Properties
In addition to its anti-tumor and neuroprotective effects, this compound has shown anti-inflammatory activity . Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in various cell types, thereby reducing inflammation markers in experimental models .
Case Study 1: Neuroprotection in PC12 Cells
A study conducted on PC12 cells treated with corticosterone showed that this compound significantly reduced cell death compared to untreated controls. The results indicated that at a concentration of 10 μM, the compound provided protective effects comparable to established neuroprotective agents .
| Treatment Group | Cell Viability (%) | Bcl-2 Expression | Bax Expression |
|---|---|---|---|
| Control | 100 | Baseline | Baseline |
| Corticosterone | 30 | Low | High |
| Compound Treatment | 80 | High | Low |
Case Study 2: Anti-Tumor Efficacy
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values varied across different cell lines but generally indicated potent anti-cancer properties .
Q & A
Q. What safety protocols are essential for handling this compound in high-pressure reactions?
- Methodological Answer : Conduct hazard operability (HAZOP) studies before scaling up reactions. Use blast shields and remote-controlled reactors for hydrogenation at >50 bar. Monitor airborne particulates via real-time gas sensors (PID detectors) and enforce PPE (fire-resistant lab coats, face shields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
